4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-
CAS No.: 959749-31-6
Cat. No.: VC8426611
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- - 959749-31-6](/images/structure/VC8426611.png)
Specification
CAS No. | 959749-31-6 |
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Molecular Formula | C8H12N2OS |
Molecular Weight | 184.26 g/mol |
IUPAC Name | 4,4-dimethyl-6,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine |
Standard InChI | InChI=1S/C8H12N2OS/c1-8(2)6-5(3-4-11-8)10-7(9)12-6/h3-4H2,1-2H3,(H2,9,10) |
Standard InChI Key | XEBRXZCBXDTECI-UHFFFAOYSA-N |
SMILES | CC1(C2=C(CCO1)N=C(S2)N)C |
Canonical SMILES | CC1(C2=C(CCO1)N=C(S2)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic framework comprising a pyran ring fused to a thiazole moiety. The pyran component (a six-membered oxygen-containing heterocycle) shares two adjacent carbon atoms with the thiazole ring (a five-membered ring containing nitrogen and sulfur). Two methyl groups at the 4-position introduce steric and electronic modifications to the parent structure .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 959749-31-6 | |
Molecular Formula | C₈H₁₂N₂OS | |
Molecular Weight | 184.26 g/mol | |
Purity Specification | ≥95% | |
Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic protocols for 6,7-dihydro-4,4-dimethyl-4H-pyrano[4,3-d]thiazol-2-amine remain undisclosed in public literature, analogous compounds suggest plausible routes:
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Cyclocondensation: Reaction of 4,4-dimethyl-5-oxohexanal with thiourea under acidic conditions could form the thiazole ring through cyclization .
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Multi-step Assembly: Construction of the pyran ring via Claisen-Schmidt condensation, followed by thiazole formation using Lawesson's reagent.
Purification and Characterization
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for purification and structural validation. The hydrochloride salt form (CAS 623931-31-7) demonstrates improved crystallinity and solubility compared to the free base .
Physicochemical Properties
Solubility and Stability
The compound's solubility profile is influenced by its amine and thiazole functionalities:
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Polar solvents: Moderate solubility in water and methanol due to hydrogen-bonding capacity .
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Non-polar solvents: Limited solubility in hexane or chloroform, attributed to the rigid bicyclic framework .
Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=N vibration) .
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¹H NMR: Characteristic signals at δ 1.35 ppm (singlet, 6H, -CH₃) and δ 4.20 ppm (multiplet, 2H, pyran-O-CH₂).
Biological Activity and Applications
Table 2: Bioactivity of Related Thiazolo-Pyrano Compounds
The 4,4-dimethyl substitution in 959749-31-6 may enhance membrane permeability compared to non-methylated analogs, potentially improving bioavailability .
Material Science Applications
The conjugated π-system of the fused rings suggests utility in:
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